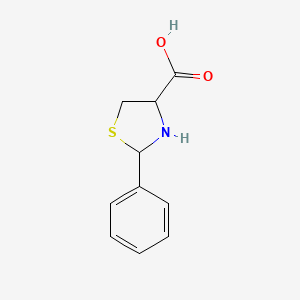

2-Phenylthiazolidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Structure of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic structure of 2-Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its core structural features, stereochemistry, and key characterization data, offering a valuable resource for professionals in drug discovery and development.

Fundamental Structure

This compound is a derivative of the amino acid L-cysteine. Its structure is characterized by a central five-membered thiazolidine ring, which contains both a sulfur and a nitrogen atom. A phenyl group is attached at the 2-position of this ring, and a carboxylic acid group is present at the 4-position. The molecular formula of the compound is C₁₀H₁₁NO₂S.

The thiazolidine ring is formed through the condensation reaction of L-cysteine with benzaldehyde. This reaction creates two chiral centers at positions 2 and 4 of the thiazolidine ring, leading to the possibility of stereoisomers.

Stereochemistry

The presence of two stereocenters in this compound gives rise to diastereomers, specifically cis and trans isomers. The relative configuration of the substituents at positions 2 and 4 determines the overall stereochemistry of the molecule.

-

cis-isomer: In the cis configuration, the phenyl group at C2 and the carboxylic acid group at C4 are on the same side of the thiazolidine ring. When derived from L-cysteine, which has an (R) configuration at C4, the cis-isomer is designated as (2R, 4R).

-

trans-isomer: In the trans configuration, the phenyl group at C2 and the carboxylic acid group at C4 are on opposite sides of the ring. With the (R) configuration at C4 from L-cysteine, the trans-isomer is designated as (2S, 4R).

The ratio of cis to trans isomers formed during synthesis can be highly dependent on the solvent used in the reaction.[1] An equilibrium can exist between the two isomers due to epimerization at the C2 position.[1]

Structural and Spectroscopic Data

| Bond Type | Typical Bond Length (Å) |

| C-C (aromatic) | 1.39 |

| C-C | 1.54 |

| C-N | 1.47 |

| C-S | 1.82 |

| C=O | 1.23 |

| C-O | 1.34 |

| Data sourced from standard chemical literature. |

Spectroscopic methods are crucial for the characterization of this compound. The following table summarizes key data obtained from ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Technique | Observed Data | Reference |

| ¹H-NMR (300 MHz, Acetone-d6) | δ (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J=7.5 Hz, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H) | [2] |

| Mass Spec. (EI-MS) | m/z = 209 | [2] |

| FT-IR (cm⁻¹) | 3433 (N-H), 1575 (C=C), 1380 (C-O), 1137 (C-O-C) | [2] |

The ¹H-NMR data shows distinct signals for the protons on the thiazolidine ring and the phenyl group.[2] The singlet at 5.66 ppm is characteristic of the proton at the C2 position.[2] The mass spectrum confirms the molecular weight of the compound.[2] The FT-IR spectrum displays characteristic peaks for the N-H, C=C (aromatic), and C-O functional groups.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids involves the condensation of L-cysteine with an appropriate aldehyde.[2][3]

Materials:

-

L-cysteine hydrochloride

-

Sodium acetate

-

Benzaldehyde

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve 0.19 g (0.94 mmol) of L-cysteine hydrochloride in 25 mL of distilled water.[2]

-

Add 0.067 g (0.64 mmol) of sodium acetate to the solution.[2]

-

In a separate round bottom flask, dissolve benzaldehyde (0.98 mmol) in 26 mL of ethanol.[2]

-

Add the ethanolic solution of benzaldehyde to the aqueous solution of L-cysteine.[2]

-

Stir the reaction mixture vigorously at room temperature for approximately 24 hours.[2]

-

Precipitation will occur. To enhance precipitation, the reaction vessel can be placed in ice-cold water.[2]

-

Collect the precipitate by suction filtration.[2]

-

Wash the solid product several times with cold ethanol.[2]

-

The resulting product is this compound.[2]

This procedure typically results in a high yield of the desired product.[2] The synthesized compound can then be characterized using the spectroscopic methods outlined above to confirm its structure and purity.[2]

Conclusion

This compound possesses a versatile and modifiable core structure. Its stereochemical properties and the potential for derivatization at the phenyl ring, the carboxylic acid, and the nitrogen atom make it an attractive scaffold for the development of new therapeutic agents. Thiazolidine derivatives have been investigated for a range of biological activities, including as neuraminidase inhibitors and antiviral agents.[1][3] A thorough understanding of its basic structure is paramount for the rational design and synthesis of novel, biologically active compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid from L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of 2-phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry, derived from the condensation of L-cysteine and benzaldehyde. The document details the underlying reaction mechanism, provides a thorough comparison of various reported experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes detailed experimental methodologies and visual representations of the synthetic pathway and workflow to aid in laboratory application and further research.

Introduction

This compound belongs to the class of thiazolidine derivatives, which are heterocyclic compounds recognized for their diverse pharmacological activities. These activities include potential as antiviral, antifungal, and anticancer agents.[1][2] The core structure, a saturated five-membered ring containing both sulfur and nitrogen, is derived from the amino acid L-cysteine.[1] The synthesis of this compound is a classic example of the cyclocondensation reaction between a thiol-containing amino acid and an aldehyde. This guide aims to provide a detailed technical resource for the efficient and reproducible synthesis of this valuable compound.

Reaction Mechanism and Stereochemistry

The synthesis proceeds via a nucleophilic cyclocondensation reaction. The reaction can be initiated by either the nucleophilic attack of the thiol group or the amino group of L-cysteine on the carbonyl carbon of benzaldehyde.[3] The generally accepted mechanism involves the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization by the thiol group to form the thiazolidine ring.

It is important to note that the reaction between L-cysteine and an aldehyde can result in a mixture of diastereomers, specifically the (2R, 4R)-cis and (2S, 4R)-trans isomers.[1] The ratio of these isomers can be influenced by the solvent used during the reaction.[1][4] For instance, DMSO has been reported to favor the formation of the trans isomer, while CDCl3 may favor the cis isomer.[4]

Experimental Protocols

Several methods for the synthesis of this compound have been reported in the literature. While the core principle of reacting L-cysteine with benzaldehyde remains the same, variations in solvents, catalysts, reaction time, and workup procedures exist. Below are detailed protocols from selected studies.

Protocol 1: Aqueous Ethanol System

This is one of the most commonly cited methods due to its simplicity and use of relatively benign solvents.

-

Reagents:

-

L-cysteine hydrochloride monohydrate

-

Sodium bicarbonate (NaHCO₃) or Sodium acetate

-

Benzaldehyde

-

95% Ethanol

-

Distilled Water

-

-

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in distilled water.[5]

-

Add sodium bicarbonate or sodium acetate to the solution to neutralize the hydrochloride and deprotonate the amino group.[5][6]

-

In a separate flask, dissolve benzaldehyde in 95% ethanol.[5]

-

Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion.[5]

-

Stir the reaction mixture vigorously at room temperature for a period ranging from 6 to 24 hours.[5][6][7]

-

The formation of a white precipitate indicates product formation.[6]

-

To enhance precipitation, the reaction vessel can be placed in an ice bath.[6]

-

Collect the precipitate by suction filtration.

-

Wash the solid product several times with cold ethanol and then with diethyl ether.[6][8]

-

Dry the purified product to obtain this compound as a white solid.[5][7][8]

-

Protocol 2: Ethanolic System

This protocol utilizes ethanol as the primary solvent.

-

Reagents:

-

L-cysteine

-

Benzaldehyde

-

Ethanol

-

Diethyl ether

-

-

Procedure:

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound and its derivatives.

| Reference | Aldehyde | Solvent System | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| [6] | Benzaldehyde | Water/Ethanol | 24 | 87 | Not Reported |

| [7] | Benzaldehyde | Water/Ethanol | 6 | 93 | 155-157 |

| [8] | Benzaldehyde | Ethanol | 2-5 | 70 | 160-162 |

| [5] | Benzaldehyde | Water/Ethanol | 6 | 95 | Not Reported |

| [6] | 4-Nitrobenzaldehyde | Water/Ethanol | 24 | 89 | Not Reported |

| [6] | 4-Fluorobenzaldehyde | Water/Ethanol | 24 | 82 | Not Reported |

Characterization Data

The synthesized this compound is typically characterized by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H-NMR | (300 MHz, Acetone-d₆), δH (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J=7.5 Hz, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H).[6] (400 MHz, DMSO-d₆) ppm: δ 7.49-7.21 (m, Ar-H), 5.66 (s, H-2), 4.19 (dd, H-4), 3.40-3.28 (m, H-5).[8] |

| ¹³C-NMR | (100 MHz, DMSO-d₆) ppm: δ 172.90, 141.20, 128.50, 128.30, 127.60, 71.7, 65.40, 38.50.[8] |

| FT-IR | (cm⁻¹): 3433 (N-H), 1575 (C=C), 1380 (C-O).[6] |

| EI-MS | m/z = 209.[6] |

Visualizations

Reaction Pathway

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pjps.pk [pjps.pk]

- 7. mdpi.com [mdpi.com]

- 8. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenylthiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the thiazolidine scaffold, which is present in a variety of biologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its structure, arising from the condensation of L-cysteine and benzaldehyde, provides a chiral backbone with opportunities for diverse functionalization. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, and relevant biological signaling pathways associated with this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources. It is important to note that the synthesis of this compound can result in a mixture of cis and trans diastereomers, which can influence its physical properties, such as the melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂S | [1] |

| Molecular Weight | 209.27 g/mol | [1] |

| Melting Point | 159-160 °C (cis isomer) 110-112 °C (likely a mixture of epimers) 160-162 °C (unspecified) | [2][3] |

| Boiling Point | 458.3 ± 45.0 °C (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid) | [4] |

| Solubility | Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[5] | [5] |

| pKa | 1.95 ± 0.40 (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid) | [4] |

| LogP | 1.67 (Predicted for (2R,4R)-3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid) | [6] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between L-cysteine and benzaldehyde.[3][7]

Materials:

-

L-cysteine hydrochloride

-

Sodium bicarbonate (or sodium acetate)

-

Benzaldehyde

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-cysteine hydrochloride (1 equivalent) and sodium bicarbonate (1.1 equivalents) in distilled water.[5]

-

In a separate flask, dissolve benzaldehyde (1.1 equivalents) in 95% ethanol.[5]

-

Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion.[5]

-

Stir the reaction mixture vigorously at room temperature for 6-24 hours.[5][6] The formation of a white precipitate indicates product formation.

-

To enhance precipitation, the reaction vessel can be placed in an ice bath.[6]

-

Collect the precipitate by suction filtration.

-

Wash the solid product several times with cold ethanol to remove unreacted starting materials.[6]

-

Dry the purified this compound. The product is typically obtained as a white solid.[5]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-1 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).[2][8] Ensure the sample is fully dissolved; filter if any solid particles are present.[2][8] Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) for this compound in Acetone-d₆ are reported as: ¹H-NMR (300 MHz, Acetone-d₆), δH (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J = 7.5 Hz, 1H), 5.66 (s, 1H), 7.52 (m, 2H), 7.32 (m, 3H).[6]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. The sample should be free of non-volatile salts.

-

Analysis: Electron Ionization (EI) mass spectrometry shows a molecular ion (m/z) at 209, corresponding to the molecular weight of the compound.[6]

Biological Activity and Signaling Pathways

Thiazolidine derivatives have been shown to modulate key signaling pathways involved in inflammation. While specific studies on the unsubstituted this compound are limited, research on its derivatives suggests potential activity in inhibiting the NF-κB and NLRP3 inflammasome pathways, and modulating the activity of cyclooxygenase-2 (COX-2).

NF-κB and NLRP3 Inflammasome Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by various signals, it leads to the transcription of pro-inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Thiazolidine derivatives may exert their anti-inflammatory effects by inhibiting these pathways.

Caption: Potential modulation of NF-κB and NLRP3 inflammasome pathways.

Cyclooxygenase (COX) Pathway:

COX enzymes are involved in the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation and pain. Some thiazolidinone derivatives have been investigated as selective COX-2 inhibitors, suggesting a potential mechanism of action for related compounds.

Caption: Potential inhibition of the COX-2 pathway.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate the specific biological activities of the parent compound and to explore the therapeutic potential of its diverse derivatives. The presented data and protocols should serve as a valuable resource for researchers and scientists in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. Table IV from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Phenylthiazolidine-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Phenylthiazolidine-4-carboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It consolidates quantitative data on their efficacy as tyrosinase inhibitors, neuraminidase inhibitors, antiviral agents, antioxidants, and anticancer therapeutics. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, this guide employs visualizations of critical signaling pathways to elucidate the molecular mechanisms underlying the observed biological effects, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. When substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, the resulting this compound framework gives rise to derivatives with a remarkable array of pharmacological properties. These derivatives have been extensively investigated for their potential therapeutic applications, demonstrating significant activity in various biological assays. This guide aims to provide a comprehensive technical overview of the current state of research on these promising compounds.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives involves the condensation reaction between L-cysteine and a substituted benzaldehyde. This reaction typically proceeds under mild conditions and yields the thiazolidine ring structure. Further modifications can be introduced at the nitrogen atom of the thiazolidine ring or at the carboxylic acid group to generate a diverse library of derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.

Tyrosinase Inhibition

Certain derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity makes them promising candidates for the development of agents to treat hyperpigmentation disorders.

| Compound ID | Substitution Pattern | Tyrosinase Inhibition IC50 (µM) | Reference |

| 2g | 2-(2,4-dimethoxyphenyl) | 66.47% inhibition at 20 µM | [1] |

| 3c | Not specified | 16.5 ± 0.37 | [2] |

Neuraminidase Inhibition and Antiviral Activity

Several derivatives have shown inhibitory activity against neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. This makes them potential antiviral agents, particularly against influenza viruses.[3][4][5]

| Compound ID | Virus Strain | IC50 (µM) | Reference |

| 1d | Avian Influenza Virus (AIV; H9N2) | 3.47 | [6] |

| 1c | Infectious Bronchitis Virus (IBV) | 4.10 | [6] |

Antioxidant Activity

The ability of these derivatives to scavenge free radicals has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Their antioxidant properties suggest potential applications in conditions associated with oxidative stress.

| Compound ID | DPPH Scavenging IC50 (µg/mL) | Reference |

| 3d | 18.17 | [2] |

| 6b | 60.614 ± 0.739 | [7] |

Anticancer Activity

A number of this compound derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| ALC67 (3) | Liver, breast, colon, endometrial cancer cells | ~5 | [8] |

| Compound 5 | HepG2 (Liver cancer) | 9.082 | [7] |

| Compound 6b | HepG2 (Liver cancer) | 4.712 | [7] |

| Compound 16 | Caco-2 (Colon cancer) | 70 µg/mL | [9] |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of these derivatives, particularly in models of ethanol-induced neurodegeneration. They have been shown to attenuate neuroinflammation and oxidative stress.[10][11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine), the substrate, in the same buffer.

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the test compound solution.

-

Add the tyrosinase solution to each well and incubate for a short period at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475-510 nm at regular intervals to monitor the formation of dopachrome.[15][16][17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the derivatives.[18]

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[22][23]

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[22][24]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[24]

-

Measure the absorbance at a wavelength of 492 nm or 570 nm.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways.

Tyrosinase Inhibition and Melanin Biosynthesis

These derivatives inhibit tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway, thereby reducing the production of melanin.[25]

Neuraminidase Inhibition in Influenza Virus

The antiviral activity of these compounds against the influenza virus is attributed to their ability to inhibit the neuraminidase enzyme, which is essential for the release of progeny virions from infected host cells.[3][4][26][27]

Induction of Apoptosis in Cancer Cells

The anticancer effects of these derivatives are, in part, mediated by the induction of apoptosis (programmed cell death). Studies have shown the activation of caspase-9 and caspase-3, key executioners in the intrinsic apoptotic pathway.[8][9]

Antioxidant Mechanism

The antioxidant activity of these derivatives involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.

References

- 1. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 2. scilit.com [scilit.com]

- 3. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells [repository.bilkent.edu.tr]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jelsciences.com [jelsciences.com]

- 13. irispublishers.com [irispublishers.com]

- 14. jelsciences.com [jelsciences.com]

- 15. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. content.abcam.com [content.abcam.com]

- 18. youtube.com [youtube.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. Tyrosinase - Wikipedia [en.wikipedia.org]

- 26. youtube.com [youtube.com]

- 27. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylthiazolidine-4-carboxylic acid (PTCA) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and potential therapeutic uses of PTCA, with a focus on its antioxidant, anticancer, antiviral, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Thiazolidine-4-carboxylic acid derivatives, particularly those with a phenyl substituent at the 2-position, have garnered significant attention due to their diverse pharmacological activities. These compounds are structurally related to the amino acid cysteine, and their biological effects are often linked to their ability to act as cysteine prodrugs, thereby modulating intracellular glutathione (GSH) levels. This guide explores the multifaceted therapeutic landscape of this compound, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between L-cysteine and benzaldehyde. This reaction is straightforward and can be performed under mild conditions.

General Experimental Protocol

A common method for the synthesis of 2-arylthiazolidine-4-carboxylic acids involves the following steps:

-

Dissolution: L-cysteine hydrochloride is dissolved in an aqueous-alcoholic solvent, typically a mixture of water and ethanol.[1]

-

Neutralization: A base, such as sodium bicarbonate or sodium acetate, is added to neutralize the hydrochloride salt of L-cysteine.[1]

-

Condensation: The aromatic aldehyde (e.g., benzaldehyde) is added to the reaction mixture.[1]

-

Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to 24 hours.[1][2]

-

Isolation: The resulting solid precipitate, this compound, is collected by filtration, washed with a suitable solvent like diethyl ether or cold ethanol, and dried.[1][2]

The following DOT script visualizes the general workflow for the synthesis and subsequent antioxidant evaluation of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

Antioxidant Activity and Glutathione Synthesis

A primary therapeutic application of this compound stems from its role as a prodrug of L-cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] The thiazolidine ring can undergo non-enzymatic ring opening in vivo to release L-cysteine.[3]

The subsequent synthesis of glutathione is a two-step enzymatic process:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).[4]

-

Addition of glycine: Catalyzed by glutathione synthetase (GS) to form glutathione.[4]

The following diagram illustrates the pathway of glutathione synthesis from this compound.

The antioxidant potential of various 2-arylthiazolidine-4-carboxylic acid derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a common metric.

| Compound | Substituent on Phenyl Ring | IC50 (µM) | Reference |

| 1d | p-bromo | 3.47 | [2] |

| 1g | p-nitro | 3.97 | [2] |

Note: Lower IC50 values indicate higher antioxidant activity.

Anticancer Activity

Derivatives of 2-arylthiazolidine-4-carboxylic acid, particularly amides, have demonstrated potent cytotoxic activity against various cancer cell lines, including prostate and melanoma.[5][6]

The precise anticancer mechanism is still under investigation, but it is suggested to involve the induction of apoptosis and cell cycle arrest. For instance, some derivatives can up-regulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest in the G0/G1 phase.[7]

The growth-inhibitory activity (GI50) of several derivatives has been determined against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 1a (octadecylamide) | Leukemia (CCRF-CEM) | 0.12 | [5] |

| 1b (hexadecylamide) | Colon Cancer (HCC-15) | 10.9 | [5] |

Antiviral Activity

Certain 2-arylthiazolidine-4-carboxylic acids have shown promising antiviral activity, particularly against influenza viruses.[2]

The proposed mechanism of antiviral action is the inhibition of neuraminidase, a key enzyme in the life cycle of the influenza virus that facilitates the release of new virus particles from infected cells. Some derivatives also exhibit hemagglutination inhibition (HAI) activity, suggesting they can block the virus from entering host cells.[8][9]

The inhibitory concentration (IC50) against viral neuraminidase and the minimum inhibitory concentration (MIC) from HAI assays are key performance indicators.

| Compound | Virus Strain | IC50 (µM) | Reference |

| 1c | Infectious Bronchitis Virus (IBV) | 4.10 | [2] |

| 4a | Influenza A | Potent NA inhibitory activity | [8][9] |

| 4b | Influenza A | Potent NA inhibitory activity | [8][9] |

| 6a | Influenza A | Potent NA inhibitory activity | [8][9] |

| 8a | Influenza A (H7N3) | Strong HAI potency | [8][9] |

Neuroprotective Effects

Thiazolidine-4-carboxylic acid derivatives have demonstrated neuroprotective potential in models of ethanol-induced neurodegeneration and memory impairment.[10][11]

The neuroprotective effects are attributed to the antioxidant and anti-inflammatory properties of these compounds. They can attenuate oxidative stress and neuroinflammation by modulating key signaling pathways. Specifically, they have been shown to reduce the activation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade, which is implicated in neuronal damage.[12]

The following diagram illustrates the proposed neuroprotective signaling cascade.

Future Directions and Conclusion

This compound and its derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their ability to act as cysteine prodrugs and replenish glutathione levels underpins their potent antioxidant and neuroprotective effects. Furthermore, structural modifications have yielded derivatives with significant anticancer and antiviral activities.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency and selectivity for specific therapeutic targets.

-

In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant disease models.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed therapeutic effects, particularly for the anticancer and antiviral activities.

References

- 1. pjps.pk [pjps.pk]

- 2. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jelsciences.com [jelsciences.com]

CAS number and molecular formula for 2-Phenylthiazolidine-4-carboxylic acid.

An In-depth Technical Guide to 2-Phenylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of various complex molecules and pharmacologically active agents.

Core Chemical Identification

The fundamental properties of this compound are summarized below. It is important to note that the reaction of L-cysteine with benzaldehyde can result in a mixture of diastereomers (cis and trans isomers), which may have distinct CAS numbers.

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂S | [1][2] |

| Molecular Weight | 209.27 g/mol | [2] |

| CAS Number | 42607-21-6 (Isomer unspecified) | [1] |

| CAS Number (4R)-isomer | 196930-46-8 | [2] |

Physicochemical and Spectroscopic Data

The characterization of this compound involves various analytical techniques. Below is a compilation of reported data. Note that spectral data can vary slightly based on the solvent used and the specific isomer (cis/trans) being analyzed.

| Property | Data | Reference |

| Melting Point | 159-160°C (cis isomer) | [3] |

| 149-150°C | [3] | |

| Appearance | White crystalline solid / amorphous powder | [3][4] |

Table of Spectroscopic Data:

| Spectroscopy | Data (δ ppm for ¹H-NMR, cm⁻¹ for FT-IR, m/z for MS) | Reference |

| ¹H-NMR (Acetone-d₆) | δ 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H) | [5] |

| ¹H-NMR (DMSO-d₆, cis) | δ 5.29 (s, 1H), 3.7 (dd, 1H), 2.33 (m, 1H) | [3] |

| ¹H-NMR (DMSO-d₆) | δ 7.49-7.21 (m, Ar-H), 5.66 (s, H-2), 5.50 (s, H-2), 4.19 (dd, H-4), 3.89 (t, H-4), 3.40-3.28 (m, H-5), 3.12-3.02 (m, H-5) | [4] |

| FT-IR (cm⁻¹) | 3433 (N-H), 1575 (C=C), 1380 (C-O), 1137 (C-O-C) | [5] |

| EI-MS (m/z) | 209 | [5] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is the cyclocondensation reaction between L-cysteine and benzaldehyde. This reaction is a classic example of thiazolidine ring formation.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4][5][6]

-

Preparation of Reactant Solutions:

-

Reaction:

-

Isolation and Purification:

-

The product typically precipitates out of the solution as a solid. The mixture may be cooled in an ice bath to enhance precipitation.[5]

-

Collect the solid product by suction filtration.

-

Wash the collected precipitate several times with a cold solvent, such as diethyl ether or cold ethanol, to remove unreacted starting materials.[4][5]

-

Dry the final product under vacuum to yield this compound.

-

Applications in Drug Discovery and Development

Thiazolidine-4-carboxylic acid and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.

-

Pharmaceutical Intermediates: this compound is a key intermediate for producing more complex active pharmaceutical ingredients (APIs).

-

Antiviral Activity: Derivatives of this core structure have been investigated as potent inhibitors of viral neuraminidase, an enzyme crucial for the replication of influenza viruses.[3][4]

-

Neuroprotection: Certain derivatives have been evaluated for their potential to mitigate ethanol-induced neurodegeneration and memory impairment, suggesting a role in treating neurological disorders.[6]

-

Antibacterial Agents: The thiazolidine ring is a component of penicillin antibiotics. Synthetic derivatives are explored for novel antibacterial properties.[4][7]

-

Antioxidant Properties: The parent compound, thiazolidine-4-carboxylic acid, is a condensation product of cysteine and formaldehyde and is known to have antioxidant effects, potentially slowing parts of the aging process.[8]

Logical Relationship in Derivative Synthesis for Drug Discovery

Caption: Drug discovery process starting from the this compound scaffold.

References

- 1. 2-PHENYL-THIAZOLIDINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of 2-Substituted Thiazolidine-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving methodologies related to 2-substituted thiazolidine-4-carboxylic acids. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, serving as a versatile scaffold for drug design and development. This document provides a comprehensive overview of their synthesis, key experimental protocols, and involvement in significant signaling pathways, presented with clarity and technical detail for the scientific community.

Discovery and Historical Perspective

The foundational discovery of the thiazolidine ring system can be traced back to the work of S. Ratner and H. T. Clarke in 1937 . Their seminal paper in the Journal of the American Chemical Society detailed the reaction of L-cysteine with formaldehyde to yield thiazolidine-4-carboxylic acid.[1][2][3][4][5] This initial synthesis laid the groundwork for future explorations into this chemical space.

Subsequent research in the mid-20th century, notably by Schmolka and Spoerri in 1957, began to systematically investigate the synthesis of 2-substituted derivatives through the condensation of cysteine with various aldehydes.[6] This opened the door to a vast array of analogues with diverse functionalities at the C-2 position. These early studies were primarily focused on the chemical synthesis and characterization of these novel compounds.

It was later, in the 1980s, that the therapeutic potential of thiazolidine derivatives, particularly the thiazolidinediones (TZDs), came to the forefront with the development of insulin sensitizers. While not all 2-substituted thiazolidine-4-carboxylic acids are TZDs, the success of TZD drugs like pioglitazone and rosiglitazone spurred broader interest in the biological activities of the core thiazolidine scaffold.[7]

Over the decades, research has expanded to uncover a wide spectrum of biological activities for 2-substituted thiazolidine-4-carboxylic acids, including antioxidant, antimicrobial, anticancer, and antiviral properties.[7][8][9] Their role as prodrugs of L-cysteine has also been a significant area of investigation, particularly in the context of cytoprotective effects.[10]

Synthetic Methodologies: An Evolving Landscape

The primary and most well-established method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and an appropriate aldehyde .[6][7] This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be performed at room temperature or with gentle heating.[7]

The general reaction scheme is as follows:

L-Cysteine + Aldehyde → 2-Substituted Thiazolidine-4-Carboxylic Acid

The reaction proceeds through the formation of a Schiff base intermediate from the reaction of the aldehyde with the amino group of cysteine, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring.

While the fundamental approach has remained consistent, various modifications and optimizations have been developed to improve yields, diastereoselectivity, and reaction times. These include the use of different solvent systems, catalysts, and reaction conditions.

Key Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of 2-substituted thiazolidine-4-carboxylic acids, compiled from various research publications.

Protocol 1: General Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids

This protocol describes a general method for the synthesis of 2-aryl substituted derivatives.

-

Materials:

-

L-cysteine hydrochloride (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium bicarbonate (1.0 eq)

-

Ethanol

-

Distilled water

-

-

Procedure:

-

Dissolve L-cysteine hydrochloride and sodium bicarbonate in a minimal amount of distilled water.

-

In a separate flask, dissolve the aromatic aldehyde in ethanol.

-

Add the aldehyde solution dropwise to the cysteine solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid product with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield the 2-aryl thiazolidine-4-carboxylic acid.

-

-

Characterization:

-

The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: N-Acetylation of 2-Substituted Thiazolidine-4-Carboxylic Acids

This protocol details the acetylation of the nitrogen atom in the thiazolidine ring.

-

Materials:

-

2-Substituted thiazolidine-4-carboxylic acid (1.0 eq)

-

Acetic anhydride (excess)

-

Pyridine (catalytic amount)

-

-

Procedure:

-

Suspend the 2-substituted thiazolidine-4-carboxylic acid in acetic anhydride.

-

Add a catalytic amount of pyridine to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylated derivative.

-

Quantitative Data Summary

The biological activity and synthetic efficiency of 2-substituted thiazolidine-4-carboxylic acids are highly dependent on the nature of the substituent at the C-2 position. The following tables summarize key quantitative data from various studies.

Table 1: Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids

| Compound (Substituent at C-2) | DPPH Radical Scavenging (EC₅₀, µg/mL) | Reference |

| 2-Phenyl | 18.5 ± 0.8 | [7] |

| 2-(4-Chlorophenyl) | 22.1 ± 1.2 | [7] |

| 2-(4-Methoxyphenyl) | 15.2 ± 0.6 | [7] |

| 2-(3,4,5-Trimethoxyphenyl) | 12.8 ± 0.5 | [7] |

| Ascorbic Acid (Standard) | 10.5 ± 0.4 | [7] |

Table 2: Antiviral Activity against Avian Influenza Virus (H9N2)

| Compound (Substituent at C-2) | IC₅₀ (µM) | Reference |

| 2-(4-Chlorophenyl) | 4.10 | [11] |

| 2-(4-Nitrophenyl) | 3.47 | [11] |

| Amantadine (Standard) | >100 | [11] |

Table 3: Synthesis Yields of Various 2-Aryl Thiazolidine-4-Carboxylic Acids

| Aldehyde Used | Yield (%) | Reference |

| Benzaldehyde | 87 | [7] |

| 4-Chlorobenzaldehyde | 86 | [7] |

| 4-Methoxybenzaldehyde | 84 | [7] |

| 3,4,5-Trimethoxybenzaldehyde | 81 | [7] |

Signaling Pathways and Experimental Workflows

The biological effects of many thiazolidine derivatives are mediated through their interaction with specific cellular signaling pathways. One of the most well-studied is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, particularly for thiazolidinediones.

PPARγ Signaling Pathway

Thiazolidinediones are known to be potent agonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. The binding of a TZD ligand to PPARγ leads to a conformational change in the receptor, causing the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: PPARγ signaling pathway activated by a thiazolidinedione ligand.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2-substituted thiazolidine-4-carboxylic acids.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The field of 2-substituted thiazolidine-4-carboxylic acids has evolved significantly from its initial discovery. What began as a fundamental chemical synthesis has blossomed into a rich area of medicinal chemistry with a wide range of therapeutic applications being explored. The versatility of the thiazolidine scaffold, coupled with the ease of introducing diverse substituents at the C-2 position, ensures its continued relevance in the quest for novel drug candidates. This technical guide provides a solid foundation for researchers and drug development professionals to understand the history, synthesis, and biological importance of this fascinating class of compounds. Further research will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics based on this privileged heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pjps.pk [pjps.pk]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers and scientists.

Molecular Structure and Properties

-

Chemical Formula: C₁₀H₁₁NO₂S[1]

-

Molecular Weight: 209.27 g/mol [1]

-

Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers, typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers.[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments. The data often reflects a mixture of diastereomers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 7.49-7.21 | m | - | Aromatic-H (5H) | DMSO-d₆ | [2] |

| 5.66 / 5.50 | s | - | H-2 (epimeric mixture) | DMSO-d₆ | [2] |

| 4.19 / 3.89 | dd / t | 4.4, 6.8 / 8.0 | H-4 (epimeric mixture) | DMSO-d₆ | [2] |

| 3.40-3.28 | m | - | H-5 | DMSO-d₆ | [2] |

| 3.12-3.02 | m | - | H-5 | DMSO-d₆ | [2] |

| 7.52 | m | - | Aromatic-H (2H) | Acetone-d₆ | [3] |

| 7.32 | m | - | Aromatic-H (3H) | Acetone-d₆ | [3] |

| 5.66 | s | - | H-2 | Acetone-d₆ | [3] |

| 4.01 | t | 7.5 | H-4 | Acetone-d₆ | [3] |

| 3.44 | m | - | H-5a | Acetone-d₆ | [3] |

| 3.21 | m | - | H-5b | Acetone-d₆ | [3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 172.90, 172.20 | C=O (Carboxylic Acid) | DMSO-d₆ | [2] |

| 141.20, 138.90 | Aromatic C (quaternary) | DMSO-d₆ | [2] |

| 128.50, 128.30, 128.20, 127.60, 127.30, 126.90 | Aromatic CH | DMSO-d₆ | [2] |

| 71.70, 71.10 | C-2 | DMSO-d₆ | [2] |

| 65.40, 65.00 | C-4 | DMSO-d₆ | [2] |

| 38.50, 37.90 | C-5 | DMSO-d₆ | [2] |

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch are prominent features.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3430 | - | N-H Stretch | [2] |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) | [4][5] |

| 2962, 2928 | - | C-H Stretch (Aromatic/Aliphatic) | [2] |

| 1780-1710 | Strong | C=O Stretch (Carboxylic Acid) | [6] |

| 1622, 1575 | - | C=C Stretch (Aromatic Ring) | [2] |

| 1494-1425 | - | Aromatic Ring Vibrations | [2] |

| 1381, 1307 | - | C-N Stretch / C-O Stretch | [2] |

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) is a common method used for this analysis.

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation | Method | Reference |

| 209.05 | [M]⁺ (Monoisotopic Mass) | EI-MS | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and benzaldehyde.[2]

-

Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).

-

Solvent: Ethanol is typically used as the reaction solvent.

-

Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature. The reaction time can vary from 2 to 24 hours.[2][3]

-

Work-up: The resulting precipitate is collected by suction filtration, washed with a cold solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer (e.g., Bruker).[2][3][7]

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or Acetone-d₆.[2][3]

-

Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used.[7]

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

-

Data Recording: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), such as a Finnigan-MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]

-

Method: The sample is introduced into the instrument, and mass spectra are recorded, typically at 70 eV.[7]

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. echemi.com [echemi.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

In silico studies and molecular modeling of 2-Phenylthiazolidine-4-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of in silico studies and molecular modeling focused on 2-Phenylthiazolidine-4-carboxylic acid and its derivatives. This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antidiabetic, and antiviral agents. Computational approaches are pivotal in elucidating the structure-activity relationships, predicting pharmacokinetic properties, and guiding the rational design of novel therapeutic agents based on this privileged structure.

Core Concepts in a Computational Context

In the realm of drug discovery, the this compound moiety serves as a versatile template. In silico techniques, such as molecular docking and molecular dynamics, are instrumental in predicting the binding affinity and interaction patterns of these compounds with various biological targets. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage assessment of the drug-like properties of these molecules, helping to mitigate late-stage failures in drug development.[1][2]

Experimental Protocols: A Methodological Overview

The in silico evaluation of this compound derivatives typically follows a structured workflow, beginning with the preparation of the ligand and protein structures, followed by docking simulations and post-docking analysis.

Molecular Docking Protocol

A representative molecular docking workflow is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to a protein target.

-

Ligand Preparation : The 3D structure of the this compound derivative is constructed and optimized using software like ChemDraw or Avogadro. Energy minimization is performed using a suitable force field.

-

Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.[3]

-

Docking Simulation : Molecular docking is performed using software such as AutoDock, MOE, or PyRx.[2][3] The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results : The docking results are analyzed to identify the best-docked poses based on the binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

ADMET Prediction

In silico ADMET prediction is a critical step to evaluate the pharmacokinetic properties of the designed compounds. Web-based tools and specialized software are employed for this purpose.

-

Input : The chemical structure of the this compound derivative is provided as input, typically in SMILES or SDF format.

-

Property Calculation : A variety of physicochemical and pharmacokinetic properties are calculated, including:

-

Analysis : The predicted properties are compared against established thresholds for orally bioavailable drugs to assess the potential of the compound to be developed into a successful therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico studies on derivatives of this compound.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Derivative 1 | VEGFR-2 | - | Cys917 | [2] |

| Derivative 2 | PPAR-γ | - | - | [4] |

| Derivative 3 | Tyrosinase | - | - | [5] |

| Derivative 4 | α-Amylase | - | - | [6] |

| Derivative 5 | α-Glucosidase | - | - | [6] |

| Derivative 6 | Neuraminidase | - | - | [7][8][9] |

| Derivative 7 | c-Src tyrosine kinase | -10.19 | - | [10] |

Note: Specific docking scores and interacting residues are often presented in the source publications.

| ADMET Property | Predicted Value/Classification | Reference |

| Lipinski's Rule of Five | Compliant | [4] |

| Human Intestinal Absorption | Favorable | [4] |

| Blood-Brain Barrier Penetration | Negligible | [2][4] |

| CYP2D6 Inhibition | Non-inhibitor | [2] |

| PGP Substrate/Inhibitor | Likely | [4] |

Visualizing Computational Workflows and Pathways

The following diagrams illustrate the typical workflows and conceptual relationships in the in silico analysis of this compound derivatives.

Conclusion

The application of in silico and molecular modeling techniques is indispensable in the exploration of this compound and its derivatives for drug discovery. These computational methods provide deep insights into the molecular interactions with biological targets and allow for the early prediction of pharmacokinetic profiles. The integration of these computational studies with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of novel therapeutics based on this promising chemical scaffold. Further research focusing on specific derivatives and their interactions with a broader range of targets will continue to expand the therapeutic potential of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Biological Effects of Thiazolidine Derivatives

Thiazolidine derivatives, particularly the thiazolidin-4-one and thiazolidine-2,4-dione scaffolds, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural features allow for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth review of the multifaceted biological effects of thiazolidine derivatives, focusing on their antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Antidiabetic Activity

Thiazolidinediones (TZDs), also known as "glitazones," are most renowned for their use as insulin-sensitizing agents in the management of type 2 diabetes mellitus.[6][7] Derivatives such as Pioglitazone and Rosiglitazone have been used clinically, although their use has been moderated by concerns about side effects.[6][8]

Mechanism of Action: PPAR-γ Agonism

The primary mechanism for the antidiabetic effect of TZDs is their function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in adipose tissue.[9][10][11]

The activation of PPAR-γ by a TZD ligand initiates a cascade of events:

-

Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[10][11]

-

DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[10]

-

Gene Transcription: This binding event regulates the transcription of numerous genes involved in glucose and lipid metabolism, as well as adipocyte differentiation.[10][11][12]

The downstream effects include enhanced insulin sensitivity in peripheral tissues like muscle and liver, promotion of fatty acid uptake and storage in subcutaneous adipose tissue (the "lipid steal" hypothesis), and altered secretion of adipokines such as adiponectin.[10][11] This ultimately leads to a reduction in plasma glucose levels.[13]

Quantitative Data: Antidiabetic Activity

The following table summarizes the in vitro activity of selected thiazolidinedione derivatives.

| Compound | Target/Assay | Activity Metric | Value | Reference Cell Line/Enzyme |

| TZDD1 | Aldose Reductase | IC50 | 27.54 µg/mL | - |

| Compound 16d | PPAR-γ Binding | Binding Energy | -10.1 kcal/mol | In silico docking |

| Compound 16e | PPAR-γ Binding | Binding Energy | -8.3 kcal/mol | In silico docking |

| Compound 6c | Blood Glucose Reduction | Level | 142.4 ± 7.45 mg/dL | In vivo (model not specified) |

| Compound 6m | Blood Glucose Reduction | Level | 145.4 ± 5.57 mg/dL | In vivo (model not specified) |

| Pioglitazone | Blood Glucose Reduction | Level | 134.8 ± 4.85 mg/dL | In vivo (model not specified) |

Data compiled from multiple sources.[6][14][15]

Experimental Protocol: In Vitro Glucose Uptake Assay in HEP-G2 Cells

This protocol describes a common method to assess the insulin-sensitizing effect of thiazolidine derivatives.

-

Cell Culture: Human liver cancer cells (HEP-G2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Induction of Insulin Resistance: To mimic a diabetic state, cells are often treated with a high concentration of glucose (e.g., 25 mM) or a glucocorticoid like dexamethasone for 24 hours to induce insulin resistance.

-

Compound Treatment: The culture medium is replaced with serum-free medium containing various concentrations of the test thiazolidine derivatives (and controls like rosiglitazone) and incubated for a specified period (e.g., 18-24 hours).

-

Glucose Uptake Measurement:

-

Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

The glucose uptake reaction is initiated by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) and incubated for 10 minutes.

-

The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

-

Quantification: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter. The amount of radioactivity is directly proportional to the glucose uptake.

-

Analysis: Results are expressed as a percentage of glucose uptake relative to the vehicle-treated control.

Anticancer Activity

Thiazolidine derivatives have emerged as promising scaffolds for anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][16][17] Their mechanisms of action are diverse and can be both PPAR-γ dependent and independent.[5][18]

Mechanism of Action

Key anticancer mechanisms include:

-

Cell Cycle Arrest: TZDs can halt the proliferation of cancer cells at various checkpoints of the cell cycle, often at G1/S or G2/M phase.[5]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in tumor cells, often through the activation of caspases.[2][5]

-

Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels that tumors need to grow and metastasize.[5]

-

Modulation of Signaling Pathways: TZDs can affect critical cancer-related pathways such as Wnt/β-catenin signaling.[18]

Quantitative Data: Anticancer Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for various thiazolidine derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 39 | MDA-MB-231 (Breast) | 1.9 |

| Compound 39 | HepG2 (Liver) | 5.4 |

| Compound 39 | HT-29 (Colon) | 6.5 |

| Compound 28 | HeLa (Cervical) | 3.2 ± 0.5 |

| Compound 28 | MCF-7 (Breast) | 2.1 ± 0.5 |

| Compound 28 | LNCaP (Prostate) | 2.9 ± 0.3 |

| Compound 28 | A549 (Lung) | 4.6 ± 0.8 |

| Compound 5d | NCI-H522 (Lung) | 1.36 |

| Compound 5d | COLO 205 (Colon) | 1.64 |

| Compound 5d | RXF 393 (Renal) | 1.15 |

| Compound 5d | MDA-MB-468 (Breast) | 1.11 |

| Compound 6b | HepG2 (Liver) | 4.712 |

| Compound 5 | HepG2 (Liver) | 9.082 |

Data compiled from multiple sources.[8][16][17][19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the thiazolidine derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for 48-72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.